molecular formula C9H11FO B7894661 2-Ethoxy-1-fluoro-4-methylbenzene

2-Ethoxy-1-fluoro-4-methylbenzene

Cat. No.: B7894661
M. Wt: 154.18 g/mol
InChI Key: MXDDQXQSUCLYPQ-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-4-methylbenzene is an organic compound belonging to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a fluoro group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 1-fluoro-4-methylbenzene using ethyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the ethoxy, fluoro, or methyl groups can be replaced by other substituents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the fluoro group can lead to the formation of 2-ethoxy-4-methylbenzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include de-fluorinated aromatic compounds.

Scientific Research Applications

2-Ethoxy-1-fluoro-4-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-1-fluoro-4-chlorobenzene
  • 2-Ethoxy-1-fluoro-4-nitrobenzene
  • 2-Ethoxy-1-fluoro-4-bromobenzene

Uniqueness

2-Ethoxy-1-fluoro-4-methylbenzene is unique due to the specific combination of ethoxy, fluoro, and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethoxy-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDQXQSUCLYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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